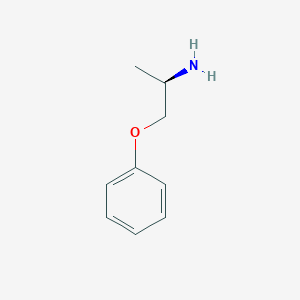
(R)-1-phenoxypropan-2-aMine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-phenoxypropan-2-aMine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for enantioselective synthesis of (R)-1-phenoxypropan-2-amine?
- Methodological Answer : this compound can be synthesized via asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or resolution of racemic mixtures via chiral chromatography. Key reagents include sodium borohydride with chiral ligands or lipases for kinetic resolution . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to enhance enantiomeric excess (ee). Structural confirmation requires NMR (¹H/¹³C) and chiral HPLC (e.g., Chiralcel OD-H column) to validate stereochemistry .
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm the phenoxy group (δ 6.8–7.4 ppm for aromatic protons) and amine protons (δ 1.2–2.0 ppm).
- Mass Spectrometry : Use LC-MS (ESI+) to observe the molecular ion peak at m/z 152.2 [M+H]⁺.
- Chiral Purity : Employ chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column and hexane:isopropanol (90:10) mobile phase to determine ee ≥98% .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be quantified in this compound, and what factors influence its stability during storage?
- Methodological Answer :
- Quantification : Use chiral GC-MS or circular dichroism (CD) spectroscopy. For GC-MS, derivatize the amine with a chiral reagent (e.g., (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride) to enhance separation .
- Stability : Monitor racemization under varying pH, temperature, and light exposure. Storage at -20°C in inert atmospheres (argon) minimizes degradation. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Source Analysis : Verify enantiomeric purity across studies; even 5% impurity in the (S)-enantiomer can skew receptor-binding assays.
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK-293 for GPCR studies) and positive/negative controls.
- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers or methodological variability (e.g., IC₅₀ differences due to incubation time) .
Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate the metabolic pathways of this compound?
- Methodological Answer :
- Synthesis : Incorporate ¹³C at the propan-2-amine carbon via reductive amination with NaBH₃CN and ¹³C-labeled ketone precursors.
- Tracing : Use LC-HRMS to track labeled metabolites in hepatocyte incubations. Key steps include phase I oxidation (cytochrome P450) and phase II glucuronidation.
- Quantitative Analysis : Calculate isotopic enrichment ratios to distinguish endogenous vs. exogenous metabolite pools .
Q. What computational approaches predict the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina® with crystal structures of serotonin receptors (5-HT₂A PDB: 6WGT). Protonate the amine group at physiological pH for accurate ligand preparation.
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, correlating with in vitro EC₅₀ values .
Q. How can impurity profiling (e.g., Phenoxybenzamine Impurity B) inform toxicological assessments of this compound?
- Methodological Answer :
- Identification : Use HPLC-QTOF to detect chlorinated byproducts (e.g., N-(2-chloroethyl)-1-phenoxypropan-2-amine) via characteristic isotopic patterns (³⁵Cl/³⁷Cl).
- Toxicity Screening : Test impurities in Ames assays (TA98 strain) for mutagenicity and in HepG2 cells for cytotoxicity (IC₅₀ <100 μM indicates risk).
- Mitigation : Optimize synthesis to minimize alkylation steps, reducing chloroethyl derivatives .
Q. Methodological Guidelines
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(2R)-1-phenoxypropan-2-amine |
InChI |
InChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m1/s1 |
Clave InChI |
IKYFHRVPKIFGMH-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](COC1=CC=CC=C1)N |
SMILES canónico |
CC(COC1=CC=CC=C1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














